molecular formula C17H18ClNO2 B5723738 N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide

N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide

Cat. No. B5723738
M. Wt: 303.8 g/mol
InChI Key: BTTBPWRANVTPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and transcriptional repression. The inhibition of HDACs by CI-994 leads to the accumulation of acetylated histones, which promotes chromatin relaxation and gene expression.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the promotion of gene expression. In addition, N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects, including the induction of differentiation and cell cycle arrest in cancer cells, the inhibition of angiogenesis and metastasis, and the promotion of neuroprotection and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide for lab experiments is its specificity for HDAC inhibition, which allows for the study of the effects of histone acetylation on gene expression and cellular processes. However, N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide also has some limitations, including its low solubility, which can make it difficult to work with in certain experiments, and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide, including the investigation of its use in combination with other drugs for cancer treatment, the development of more potent and selective HDAC inhibitors, and the exploration of its potential use in other disease contexts, such as neurodegenerative disorders and autoimmune diseases.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide can be synthesized using a multistep process involving the reaction of 5-chloro-2-methylphenylamine with 4-isopropoxybenzoyl chloride, followed by reduction and acetylation steps. The final product is obtained as a white solid with a purity of >98%.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-isopropoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer. It has also been investigated for its anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-16-10-14(18)7-4-12(16)3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTBPWRANVTPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide

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